molecular formula C19H21N3O2 B11032921 N-(4-ethylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide

N-(4-ethylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide

Cat. No.: B11032921
M. Wt: 323.4 g/mol
InChI Key: ZKTCZHZPCSIHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazolidinone ring and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide typically involves the following steps:

  • Formation of the Pyrazolidinone Ring: : The initial step involves the reaction of phenylhydrazine with an appropriate diketone to form the pyrazolidinone ring. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

  • Acylation Reaction: : The pyrazolidinone intermediate is then acylated using 4-ethylphenylacetyl chloride in the presence of a base such as triethylamine. This step introduces the acetamide group to the molecule.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced carbonyl groups.

    Substitution: Compounds with substituted acetamide groups.

Scientific Research Applications

N-(4-ethylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.

  • Industry: : It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(4-ethylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit enzymes involved in inflammation or cell proliferation.

  • Pathways: : The compound can modulate signaling pathways related to inflammation, apoptosis, or cell cycle regulation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile compared to similar compounds.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide

InChI

InChI=1S/C19H21N3O2/c1-2-14-8-10-16(11-9-14)21-18(23)12-15-13-20-22(19(15)24)17-6-4-3-5-7-17/h3-11,15,20H,2,12-13H2,1H3,(H,21,23)

InChI Key

ZKTCZHZPCSIHDL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2CNN(C2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.